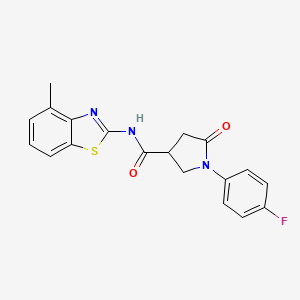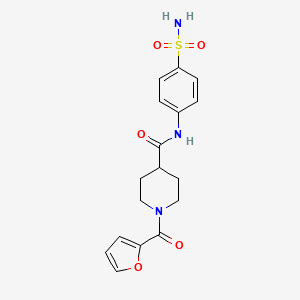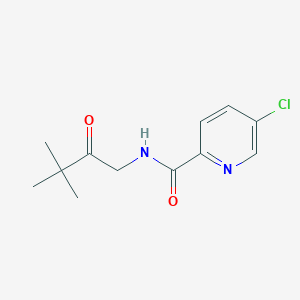
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide, also known as DMFO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用机制
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide works by inhibiting the activity of enzymes that are involved in the production of inflammatory molecules. It also has the ability to regulate the activity of certain immune cells, leading to a reduction in inflammation. This compound has been shown to have a more targeted and specific mechanism of action compared to other anti-inflammatory drugs, which can have more widespread effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the development of inflammation. This compound has also been shown to reduce the activity of certain immune cells, leading to a decrease in inflammation. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide is its specificity and targeted mechanism of action. This makes it a potentially safer and more effective alternative to other anti-inflammatory drugs. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
未来方向
There are a number of potential future directions for research on N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties and may be able to slow or prevent the progression of these diseases. Additionally, this compound may have potential applications in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Further research is needed to fully understand the potential benefits and limitations of this compound in these and other areas.
In conclusion, this compound is a chemical compound that has shown promise as a potential pharmacological agent. Its targeted mechanism of action and low toxicity make it an attractive alternative to other anti-inflammatory drugs. While there are still limitations to its use, continued research on this compound may lead to new treatments for a variety of diseases and disorders.
合成方法
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with 3-fluoropyridine-4-carboxamide in the presence of a base. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
科学研究应用
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide has been studied extensively for its potential use as a pharmacological agent. It has been shown to have anti-inflammatory properties and has been tested for its efficacy in treating various diseases, including cancer, arthritis, and autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-12(2,3)10(16)7-15-11(17)8-4-5-14-6-9(8)13/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBUDMJAMYMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=C(C=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


